N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Catalog No.
S11409524
CAS No.
M.F
C16H21N3O3S
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-me...

Product Name

N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

IUPAC Name

2-(2-methoxyethylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C16H21N3O3S/c1-11-14(23-16(19-11)17-8-9-21-2)15(20)18-10-12-6-4-5-7-13(12)22-3/h4-7H,8-10H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

FAXUQHXTGTUTAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCCOC)C(=O)NCC2=CC=CC=C2OC

N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique thiazole ring structure and various functional groups. The compound features a methoxybenzyl group and a methoxyethyl amino group, contributing to its potential biological activity. The thiazole moiety is known for its role in various pharmacological applications, making this compound of interest in medicinal chemistry.

Typical of amides and thiazoles, including:

  • Nucleophilic substitutions: The nitrogen atom in the amide group can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization reactions: The thiazole ring can be involved in cyclization processes, potentially forming more complex structures.

These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.

N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide exhibits various biological activities, primarily due to its thiazole structure. Compounds containing thiazole rings have been reported to possess:

  • Antimicrobial properties: Thiazoles are known for their effectiveness against bacteria and fungi.
  • Anticancer activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Research into specific biological assays is necessary to quantify these effects and understand the mechanisms involved.

The synthesis of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves several steps:

  • Formation of the thiazole ring: This can be achieved through condensation reactions involving appropriate precursors such as thioketones and α-halo ketones.
  • Introduction of functional groups: Methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
  • Amidation: The final step involves coupling the thiazole derivative with an amine to form the desired amide.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Agriculture: Its antimicrobial properties could be harnessed for developing plant protection agents.
  • Material Science: Functionalized thiazoles are explored for their properties in organic electronics and sensors.

Further studies are required to explore these applications comprehensively.

Interaction studies are crucial for understanding how N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide interacts with biological targets. Key areas of focus include:

  • Protein binding studies: Assessing how well the compound binds to target proteins can provide insights into its efficacy and bioavailability.
  • Enzyme inhibition assays: Evaluating whether the compound inhibits specific enzymes involved in disease pathways can elucidate its therapeutic potential.
  • Cellular uptake studies: Understanding how effectively the compound enters cells can inform on its pharmacokinetics.

These studies will help clarify the mechanisms underlying its biological effects.

Several compounds share structural similarities with N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide. Here are a few notable examples:

Compound NameStructureUnique Features
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylateContains a methyl esterSimpler structure; potential for easier synthesis
N-(4-Methoxybenzyl)-N-methylformamideSimilar benzyl groupFocused on formamide functionality
2-Methoxyethylamine derivativesVariants of amino groupBroader range of biological activities

These compounds highlight the unique aspects of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide while providing avenues for comparative study regarding their biological effects and synthesis challenges.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

335.13036271 g/mol

Monoisotopic Mass

335.13036271 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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